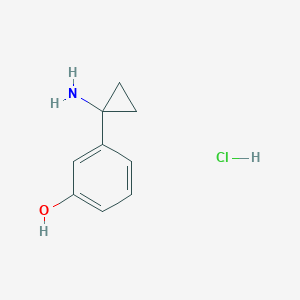

3-(1-Aminocyclopropyl)phenol hydrochloride

Description

Significance of Aminocyclopropyl Scaffolds in Chemical Research

The aminocyclopropyl scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The cyclopropane (B1198618) ring introduces conformational rigidity, which can be advantageous for optimizing binding affinity and selectivity to a specific protein target. This rigidity limits the number of accessible conformations, reducing the entropic penalty upon binding.

Furthermore, the primary amine group on the cyclopropane ring is a key functional handle. It can participate in a variety of crucial intermolecular interactions, including hydrogen bonding and ionic interactions with biological macromolecules such as enzymes and receptors. The unique electronic properties of the cyclopropane ring can also influence the reactivity and basicity of the adjacent amino group.

Role of Phenolic Moieties in Ligand Design and Biological Interactions

Phenolic moieties are ubiquitous in natural products and synthetic drugs, and for good reason. The hydroxyl group of a phenol (B47542) can act as both a hydrogen bond donor and acceptor, allowing for versatile interactions with biological targets. nih.gov The aromatic ring itself can engage in π-π stacking and hydrophobic interactions, further contributing to binding affinity. nih.gov

The acidity of the phenolic proton allows for ionization under physiological conditions, which can be critical for solubility and for forming strong ionic bonds with positively charged residues in a protein's active site. The electronic nature of the phenol ring can be readily modulated by the introduction of other substituents, allowing for the fine-tuning of a compound's properties. In many drug candidates, the phenolic hydroxyl is a key pharmacophoric element, directly involved in the molecular recognition events that lead to a biological response.

Overview of Research Trajectories for Related Chemical Entities

Research into compounds containing either aminocyclopropyl or phenolic moieties is vast and continues to expand. A significant area of investigation for aminocyclopropyl-containing molecules is in the development of enzyme inhibitors. One notable example is the exploration of (2-aminocyclopropyl)phenyl derivatives as inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in the regulation of gene expression and a target for cancer therapy. researchgate.net The aminocyclopropyl group in these compounds often acts as a reactive handle that can form a covalent bond with the flavin adenine (B156593) dinucleotide (FAD) cofactor of the enzyme, leading to irreversible inhibition.

The development of novel aminophenol derivatives is also an active area of research, with studies exploring their potential as analgesic, anti-inflammatory, and antimicrobial agents. The synthesis of various aminophenol analogs allows for the systematic investigation of structure-activity relationships, aiming to optimize potency and selectivity while minimizing off-target effects.

The convergence of these two research streams in the form of aminocyclopropylphenols represents a promising strategy for the design of new bioactive molecules. The combination of the rigid, interactive aminocyclopropyl unit with the versatile phenolic group offers a rich design space for targeting a variety of biological systems. While specific research on 3-(1-Aminocyclopropyl)phenol hydrochloride is not yet widely published in peer-reviewed literature, the established importance of its constituent scaffolds points towards its potential as a valuable research tool or a lead compound for drug discovery.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H12ClNO |

|---|---|

Molecular Weight |

185.65 g/mol |

IUPAC Name |

3-(1-aminocyclopropyl)phenol;hydrochloride |

InChI |

InChI=1S/C9H11NO.ClH/c10-9(4-5-9)7-2-1-3-8(11)6-7;/h1-3,6,11H,4-5,10H2;1H |

InChI Key |

WCOGPKGNLBWVJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=CC(=CC=C2)O)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Approaches to 1-Aminocyclopropyl Ring Formation

The construction of the sterically strained 1-aminocyclopropyl moiety is a key challenge in the synthesis of this class of compounds. Several synthetic strategies have been developed to create this structural feature.

One common approach involves the cyclization of glycine (B1666218) derivatives or similar precursors with 1,2-dihaloethanes, such as 1,2-dibromoethane (B42909) or 1,2-dichloroethane. google.com This method builds the cyclopropane (B1198618) parent nucleus, which is then further processed to introduce the amino group. For instance, a synthetic route can start with nitroacetate (B1208598) and a 1,2-dihaloethane, proceeding through alkylated cyclization, nitro reduction, and carboxyl hydrolysis to yield 1-aminocyclopropane-1-carboxylic acid. google.com

Another significant strategy is the Hofmann rearrangement, which can be adapted to form bicyclic carbamates that serve as precursors to cyclopropane amino acids. nih.gov This intramolecular isocyanate trapping method allows for the synthesis of these building blocks in an enantioenriched and diastereopure manner. nih.gov The resulting cyclic carbamates can then be opened to access the desired cyclopropane amino acid structure. nih.gov

Ylide conjugate addition-elimination protocols represent another powerful method. rsc.org The reaction of sulfur or phosphorus ylides with dehydro-amino acid substrates is an effective way to synthesize cyclopropane rings. rsc.org For example, the addition of dimethylsulfoxonium methylide to a methylene (B1212753) acceptor derived from a diketopiperazine auxiliary can produce the desired cyclopropane structure with high stereoselectivity. rsc.org

A simple synthesis for 1-aminocyclopropane-1-carboxylic acid, a related building block, involves the conversion of chelated homoserine to 2-amino-4-bromobutyrate, which upon treatment with a base, leads directly to the cyclopropane ring structure. rsc.org

| Method | Key Reagents/Precursors | Description | Reference |

|---|---|---|---|

| Cyclization of Glycine Derivatives | Glycine derivative, 1,2-dihaloethane (e.g., 1,2-dibromoethane) | Builds the cyclopropane ring from an acyclic amino acid precursor. | google.com |

| Hofmann Rearrangement | Bicyclic carbamate (B1207046) precursors | Intramolecular isocyanate trapping yields cyclic carbamates which are then ring-opened. | nih.gov |

| Ylide Conjugate Addition | Sulfur or phosphorus ylides, dehydro-amino acid substrates | An effective method for forming cyclopropane rings from unsaturated amino acid derivatives. | rsc.org |

| Homoserine Conversion | Chelated homoserine, aqueous base | A direct route involving intramolecular cyclization of a brominated amino butyrate (B1204436) intermediate. | rsc.org |

Strategies for Phenol (B47542) Derivatization and Coupling Reactions

The phenol moiety of 3-(1-Aminocyclopropyl)phenol offers a versatile handle for further chemical modification through derivatization and coupling reactions. These transformations can alter the compound's physical and chemical properties.

Classical derivatization strategies involve modifying the phenolic hydroxyl group or introducing substituents onto the aromatic ring. nih.gov The hydroxyl group can be converted to ethers or esters through reactions with appropriate electrophiles. For instance, silylation using reagents like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) converts the hydroxyl group into a t-butyldimethylsilyl (TBDMS) ether via an SN2 substitution reaction. researchgate.net

Coupling reactions provide a means to form new carbon-carbon (C-C) or carbon-oxygen (C-O) bonds, significantly increasing molecular complexity. Oxidative coupling of phenols, often catalyzed by transition metal complexes (e.g., V, Cu, Fe), can join two phenolic compounds. wikipedia.org These reactions can proceed through inner-sphere mechanisms, where the phenol coordinates to the metal, or outer-sphere processes. wikipedia.org

The Ullmann coupling reaction is a well-established method for forming diaryl ethers. This reaction typically involves a phenol, an aryl halide, and a copper catalyst, often in the presence of a base. mdpi.com For example, 3-(4-bromophenoxy)phenol can be synthesized via an Ullmann coupling using copper iodide, potassium carbonate, and L-proline as catalysts. mdpi.com Another example is the reaction of benzene (B151609) diazonium chloride with phenol in an alkaline solution to form p-hydroxyazobenzene, a type of azo coupling. youtube.com

| Reaction Type | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|

| Silylation (Etherification) | MTBSTFA | TBDMS ethers | researchgate.net |

| Oxidative Coupling | Transition metal complexes (V, Cu, Fe) | Dihydroxybiphenyls (C-C), Diaryl ethers (C-O) | wikipedia.org |

| Ullmann Coupling | Aryl halide, Copper iodide (CuI), Base (e.g., K2CO3) | Diaryl ethers | mdpi.com |

| Azo Coupling | Benzene diazonium chloride, Base (e.g., NaOH) | Azo compounds (e.g., p-hydroxyazobenzene) | youtube.com |

Asymmetric Synthesis and Enantiomeric Resolution Techniques

For chiral molecules like derivatives of 3-(1-Aminocyclopropyl)phenol, obtaining single enantiomers is often crucial. This is achieved through two primary strategies: asymmetric synthesis and enantiomeric resolution.

Asymmetric Synthesis aims to create a specific enantiomer directly. This often involves the use of chiral auxiliaries or catalysts. One effective method utilizes a diketopiperazine template. For example, the conjugate addition of a phosphorus ylide to a chiral (6S)-N,N′-bis(p-methoxybenzyl)-3-methylenepiperazine-2,5-dione acceptor can produce a diketopiperazinespirocyclopropane with very high diastereomeric excess (>98% d.e.). rsc.orgrsc.org Subsequent deprotection and hydrolysis yield the desired enantiomerically enriched 1-aminocyclopropane-1-carboxylic acid. rsc.orgrsc.org

Enantiomeric Resolution is the process of separating a racemic mixture (a 50:50 mixture of enantiomers) into its constituent enantiomers. wikipedia.org Since enantiomers have identical physical properties, this separation is challenging. libretexts.org The most common method involves converting the enantiomers into a mixture of diastereomers, which have different physical properties and can be separated. libretexts.org This is typically done by reacting the racemic amine with an enantiomerically pure chiral acid, such as tartaric acid, to form diastereomeric salts. wikipedia.org These salts often have different solubilities, allowing for their separation by fractional crystallization. mdpi.com After separation, the chiral resolving agent is removed to yield the pure enantiomers. wikipedia.org

Another powerful resolution technique is chiral column chromatography. wikipedia.orgyoutube.com In this method, the racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the chiral surface, causing them to travel through the column at different rates and allowing for their separation. youtube.com

| Strategy | Method | Description | Reference |

|---|---|---|---|

| Asymmetric Synthesis | Chiral Auxiliary (Diketopiperazine) | A chiral template directs the stereochemical outcome of the cyclopropanation reaction. | rsc.orgrsc.org |

| Enantiomeric Resolution | Diastereomeric Salt Formation | Reaction with a chiral resolving agent (e.g., tartaric acid) forms separable diastereomeric salts. | wikipedia.orgmdpi.com |

| Chiral Chromatography | Separation based on differential interaction with a chiral stationary phase. | youtube.com |

Scalable Synthetic Route Development for Aminocyclopropyl Building Blocks

Transitioning a synthetic route from a laboratory scale to a larger, more practical scale requires the development of robust, safe, and efficient processes. For aminocyclopropyl building blocks, this involves selecting reactions that are high-yielding and avoid problematic reagents.

A scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride was developed using a Curtius degradation of the corresponding carboxylic acid. nih.gov This method, employing the Weinstock protocol, provided the N-Boc-protected amine in good yield (76%), which was then deprotected to give the final hydrochloride salt. nih.gov

The development of modular and scalable routes to protected cyclopropane amino acid building blocks has also been a focus. One such strategy uses a Hofmann rearrangement to create bicyclic carbamates, which serve as versatile intermediates that can be further functionalized. nih.gov This approach avoids the use of neurotoxic oxidants or precious metal catalysts, making it more suitable for large-scale applications. nih.gov

Functional Group Interconversions and Modifications on the Aminocyclopropylphenol Scaffold

Functional group interconversion (FGI) is the process of converting one functional group into another and is a cornerstone of organic synthesis. imperial.ac.uk The 3-(1-Aminocyclopropyl)phenol scaffold possesses two primary functional groups—an amino group and a phenolic hydroxyl group—that are amenable to a wide range of transformations.

The phenolic hydroxyl group (-OH) can be converted into other functionalities. For example, it can be transformed into a sulfonate ester, which is an excellent leaving group for nucleophilic substitution reactions. vanderbilt.edu It can also be oxidized to yield quinone-type structures, although this can be challenging to control. imperial.ac.uk

The primary amino group (-NH₂) is also highly versatile. It can be converted into an amide through reaction with an acyl chloride or carboxylic acid, a transformation crucial in the synthesis of many pharmaceuticals. solubilityofthings.com The amino group can also be transformed into an azide, which can then be reduced back to an amine or used in other reactions. vanderbilt.edu Furthermore, the amine can be alkylated or arylated to form secondary or tertiary amines. A one-pot synthesis of anilines from phenols has been developed via a Smiles rearrangement, demonstrating a direct conversion pathway between these two important functional groups. researchgate.net

These interconversions allow chemists to fine-tune the molecular structure, enabling the synthesis of a diverse library of derivatives from a common scaffold. solubilityofthings.com

| Initial Group | Target Group | Reaction Type | Typical Reagents | Reference |

|---|---|---|---|---|

| Phenol (-OH) | Ether (-OR) | Williamson Ether Synthesis | Alkyl halide, Base | nih.gov |

| Phenol (-OH) | Sulfonate Ester (-OSO₂R) | Esterification | Sulfonyl chloride (e.g., TsCl) | vanderbilt.edu |

| Amine (-NH₂) | Amide (-NHCOR) | Amidation | Acyl chloride, Carboxylic acid + coupling agent | solubilityofthings.com |

| Amine (-NH₂) | Azide (-N₃) | Diazotization followed by substitution | NaNO₂, H⁺; then NaN₃ | nih.gov |

| Phenol (-OH) | Aniline (-NH₂) | Smiles Rearrangement | 2-bromo-2-methylpropionamide, NaOH | researchgate.net |

Structure Activity Relationship Sar and Molecular Design Principles

Influence of Cyclopropyl (B3062369) Ring Stereochemistry on Biological Activity

The three-membered ring of the cyclopropyl group in 3-(1-Aminocyclopropyl)phenol introduces a significant degree of rigidity and specific stereochemical properties that can profoundly influence its interaction with biological targets. The stereochemistry at the carbon atom attached to both the amino and phenyl groups is a critical determinant of biological efficacy. While direct studies on the stereoisomers of 3-(1-Aminocyclopropyl)phenol hydrochloride are not extensively documented in publicly available literature, the principles of stereoselectivity in drug-receptor interactions are well-established.

In analogous systems, the spatial arrangement of substituents on a cyclopropane (B1198618) ring has been shown to be crucial for activity. For instance, in a study of cyclopropyl-epothilone analogs, the cis and trans configurations of the cyclopropane ring led to substantial differences in microtubule binding affinity and antiproliferative activity. This highlights that even subtle changes in the three-dimensional orientation of the ring and its substituents can dramatically alter how the molecule fits into a binding pocket. It is therefore highly probable that the individual enantiomers of 3-(1-Aminocyclopropyl)phenol would exhibit different biological activities. The synthesis of optically active stereoisomers would be essential to fully characterize and optimize the therapeutic potential of this compound class.

Impact of Amine Substitution Patterns on Molecular Recognition

The primary amine group in 3-(1-Aminocyclopropyl)phenol is a key functional group that can participate in various non-covalent interactions, including hydrogen bonding and ionic interactions, which are fundamental to molecular recognition by biological targets. Modification of this amine group, such as through N-alkylation or N-acylation, can significantly alter the compound's binding affinity, selectivity, and pharmacokinetic properties.

Structure-activity relationship studies on other N-substituted bioactive compounds have demonstrated that the nature of the substituent on the nitrogen atom can have a profound impact on biological activity. For example, in a series of N-substituted amides of a bicyclic compound, the identity of the N-substituent was found to be a key determinant of the compound's microbiological and pharmacological activities. Similarly, for 3-(1-Aminocyclopropyl)phenol, substitution on the amine could modulate its basicity (pKa), steric bulk, and hydrogen bonding capacity, thereby influencing its interaction with target proteins.

Below is a hypothetical data table illustrating how different amine substitution patterns could potentially influence the biological activity of 3-(1-Aminocyclopropyl)phenol analogs, based on general SAR principles.

| Compound | R1 | R2 | Relative Potency |

| 1 | H | H | 1.0 |

| 2 | CH₃ | H | 1.5 |

| 3 | CH₃ | CH₃ | 0.8 |

| 4 | C₂H₅ | H | 1.2 |

| 5 | COCH₃ | H | 0.5 |

This table is illustrative and based on general principles of medicinal chemistry.

Role of Phenol (B47542) Positional Isomerism and Substituent Effects on Ligand-Target Interactions

Studies comparing ortho, meta, and para isomers of other phenolic compounds have consistently shown that positional isomerism significantly affects biological activity. For instance, research on chlorophenyl-2,3-benzodiazepine analogues revealed that the meta substituted compound had higher biological activity than the ortho isomer, partly due to reduced steric hindrance. nih.gov This underscores the importance of the spatial relationship between the phenol and other parts of the molecule for optimal target interaction.

Furthermore, the introduction of substituents on the phenyl ring can modulate the compound's lipophilicity, electronic character, and metabolic stability. Electron-withdrawing or electron-donating groups can alter the pKa of the phenolic hydroxyl group, which can be crucial for binding affinity.

The following table provides a theoretical overview of how different positional isomers and substituents might affect the properties of aminocyclopropylphenol.

| Compound | Phenol Position | Substituent | Predicted Effect on Activity |

| 3-(1-Aminocyclopropyl)phenol | meta | H | Baseline |

| 2-(1-Aminocyclopropyl)phenol | ortho | H | Potentially altered due to steric interactions and different hydrogen bonding geometry. |

| 4-(1-Aminocyclopropyl)phenol | para | H | Likely different activity profile due to changes in electronic distribution and interaction geometry. |

| 3-(1-Aminocyclopropyl)-4-chlorophenol | meta | 4-Chloro | Increased lipophilicity and altered electronic properties, potentially enhancing binding. |

| 3-(1-Aminocyclopropyl)-5-methoxyphenol | meta | 5-Methoxy | Electron-donating group may alter hydrogen bonding capacity and metabolic stability. |

This table is for illustrative purposes and based on established principles of medicinal chemistry.

Computational Chemistry Approaches to SAR Elucidation

Computational chemistry offers powerful tools for understanding the structure-activity relationships of 3-(1-Aminocyclopropyl)phenol and its analogs at a molecular level. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking can provide valuable insights into the key structural features required for biological activity and guide the design of more potent and selective compounds.

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For aminocyclopropylphenol derivatives, QSAR models could be developed using a variety of molecular descriptors, including steric, electronic, and hydrophobic parameters, to predict the activity of novel analogs. For example, 4D-QSAR analysis has been successfully used to build predictive models for propofol (B549288) analogues, which are also phenolic compounds. nih.gov

Molecular docking simulations can predict the preferred binding orientation of a ligand within the active site of a target protein. mdpi.com For 3-(1-Aminocyclopropyl)phenol, docking studies could elucidate the specific interactions between the cyclopropyl, amino, and phenolic moieties and the amino acid residues of the target, thereby explaining the observed SAR. Such studies have been instrumental in understanding the binding modes of other phenolic and amine-containing enzyme inhibitors.

Rational Design Strategies for Novel Analogs and Derivatives

The insights gained from SAR and computational studies provide a solid foundation for the rational design of novel analogs of 3-(1-Aminocyclopropyl)phenol with improved therapeutic profiles. Rational drug design strategies can be employed to optimize potency, selectivity, and pharmacokinetic properties. nih.gov

One key strategy involves the isosteric replacement of the phenol group to improve metabolic stability and bioavailability while maintaining or enhancing biological activity. Another approach is to explore a wider range of substitutions on the amine and phenyl moieties to fine-tune the compound's interactions with its target. For instance, the introduction of specific functional groups could create additional hydrogen bonds or hydrophobic interactions, leading to increased binding affinity.

The design of novel derivatives could also focus on creating compounds with specific pharmacological profiles, such as enzyme inhibitors or receptor ligands. nih.govnih.gov By systematically modifying the structure of 3-(1-Aminocyclopropyl)phenol and evaluating the biological activity of the resulting analogs, it is possible to develop a comprehensive understanding of its SAR and to design new chemical entities with enhanced therapeutic potential.

Chemical Biology and Biological Target Identification

Application of Chemical Probes for Biological System Interrogation

Chemical probes are small molecules designed to selectively interact with specific biomolecules, enabling researchers to study and manipulate biological processes within cells or entire organisms. enamine.net These tools are pivotal for understanding fundamental biology and for the initial stages of drug discovery. enamine.net The aminocyclopropylphenol scaffold, characteristic of 3-(1-Aminocyclopropyl)phenol hydrochloride, represents a key structural motif in the design of such probes. Its rigid cyclopropyl (B3062369) ring and the strategically placed amino and phenol (B47542) groups allow for specific interactions with biological targets, facilitating the investigation of their functions.

Derivatives of this scaffold are utilized to probe the activity of various enzymes and receptors. For instance, the presence of the 3-hydroxyphenyl group is a common pharmacophore in ligands targeting opioid receptors, suggesting that compounds like this compound could be developed into probes for studying the opioid system. nih.gov By modifying the core structure, researchers can fine-tune the probe's potency, selectivity, and even incorporate reporter tags for visualization, thereby providing a versatile platform for interrogating complex biological pathways.

Enzyme Inhibition Mechanisms and Kinetics

The unique structural features of this compound make it an interesting candidate for studying enzyme inhibition. The strained cyclopropylamine (B47189) moiety is a known reactive group that can participate in various inhibition mechanisms.

Lysine-Specific Demethylase 1 (LSD1) Interaction Studies

Lysine-Specific Demethylase 1 (LSD1) is a flavin-dependent amine oxidase that plays a crucial role in gene transcription regulation by demethylating histone H3 on lysine (B10760008) 4 (H3K4). smolecule.comnih.gov Its dysregulation is implicated in various cancers, making it a significant therapeutic target. The small molecule tranylcypromine, which also contains a cyclopropylamine ring, is a known inactivator of LSD1. nih.gov

Research into related compounds has shown that the aminocyclopropyl group is a key feature for LSD1 inhibition. smolecule.com For example, 3-[4-(2-Aminocyclopropyl)phenyl]phenol hydrochloride acts as an inhibitor of LSD1. smolecule.com The proposed mechanism involves the cyclopropylamine moiety forming a covalent adduct with the enzyme's FAD cofactor, leading to irreversible inactivation. While direct kinetic data for this compound is not extensively published, the activity of its analogs suggests it likely acts as a time- and concentration-dependent inhibitor of LSD1. nih.gov

| Compound | Target | Inhibition Type | Ki (estimated) | Reference |

| Tranylcypromine | LSD1 | Time-dependent inactivation | - | nih.gov |

| Exo-cyclopropyl-Lys-4 H3-21 peptide | LSD1 | Reversible | 2.70 ± 0.74 µM | nih.gov |

| 3-[4-(2-Aminocyclopropyl)phenyl]phenol;hydrochloride | LSD1 | Inhibitor | Not specified | smolecule.com |

Aminotransferase Inhibition Research

Aminotransferases are a class of enzymes that catalyze the interconversion of amino acids and α-keto acids. Many of these enzymes, like ACC synthase, are dependent on pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor. nih.gov The inhibitor aminoethoxyvinylglycine (AVG) is known to inhibit ACC synthase and other PLP-dependent enzymes. nih.gov Given that the aminocyclopropyl group can mimic natural amino acid substrates, this compound and its derivatives are potential candidates for inhibiting various aminotransferases. While specific studies on the direct inhibition of aminotransferases by this compound are limited, research on related enzymes provides a basis for this hypothesis. The mechanism could involve the compound acting as a competitive inhibitor, binding to the active site in place of the natural substrate. nih.govnih.gov

1-Aminocyclopropane-1-carboxylic Acid (ACC) Deaminase Studies

In plants, the enzyme 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase converts ACC into ethylene (B1197577), a key hormone regulating growth and stress responses. frontiersin.org Another enzyme, ACC deaminase, found in certain plant growth-promoting rhizobacteria (PGPR), cleaves ACC into α-ketobutyrate and ammonia, thereby lowering plant ethylene levels and mitigating stress. ijcmas.comnih.govmdpi.com

The compound this compound is a structural analog of ACC. Analogs of ACC are known to interact with the enzymes of the ethylene biosynthesis pathway. nih.gov For instance, cyclopropane (B1198618) carboxylic acid has been shown to inhibit ethylene production. nih.gov While some cyclopropane ring analogs of ACC were found to be ineffective, this highlights the specific structural requirements for interaction. nih.gov Studies using bacteria with engineered or evolved ACC deaminase activity have shown enhanced plant growth and stress tolerance, underscoring the importance of modulating this pathway. nih.gov The potential for aminocyclopropyl derivatives to act as inhibitors or substrates for enzymes like ACC oxidase or ACC deaminase makes them valuable tools for studying ethylene metabolism. ijcmas.com

| Enzyme | Function | Effect of Modulation | Reference |

| ACC Synthase | Converts S-adenosylmethionine to ACC | Inhibition reduces ethylene production | nih.gov |

| ACC Oxidase | Converts ACC to ethylene | Inhibition reduces ethylene production | frontiersin.org |

| ACC Deaminase | Degrades ACC to α-ketobutyrate and ammonia | Activity lowers plant stress ethylene levels | ijcmas.comnih.gov |

Receptor Binding Affinity and Selectivity Profiling

The 3-hydroxyphenyl moiety is a well-established pharmacophore for opioid receptor ligands. nih.gov This structural element is present in a wide range of opioid antagonists. nih.gov Research on naltrexone-derived analogs, specifically 3-[3-(phenalkylamino)cyclohexyl]phenols, has identified them as μ-opioid receptor (MOR) antagonists. nih.gov

Similarly, the pan-opioid antagonist AT-076, which binds with nanomolar affinity to all four opioid receptor subtypes (mu, kappa, delta, and nociceptin), features a 3-hydroxyphenyl group. nih.gov Structure-activity relationship (SAR) studies on AT-076 revealed that modifications to this group are better tolerated for binding at kappa and mu receptors compared to the nociceptin (B549756) receptor, where the entire scaffold is crucial for high affinity. nih.gov These findings strongly suggest that this compound, possessing this key phenolic group, has the potential to bind to opioid receptors. Further profiling would be necessary to determine its specific affinity and selectivity across the different receptor subtypes.

Modulation of Biological Pathways Through Aminocyclopropylphenol Derivatives

Derivatives of aminocyclopropylphenol have the potential to modulate a variety of critical biological pathways due to their ability to interact with multiple distinct targets.

Epigenetic Regulation: Through the inhibition of LSD1, these compounds can alter histone methylation patterns, leading to changes in gene expression. smolecule.comnih.gov This has significant implications for cancer therapy, where LSD1 is often overexpressed. The modulation of LSD1 activity can impact cell proliferation and differentiation. nih.gov

Hormone Signaling in Plants: By interacting with enzymes in the ethylene biosynthesis pathway, such as ACC oxidase or ACC deaminase, aminocyclopropylphenol derivatives can influence plant growth, development, and stress responses. ijcmas.comnih.gov This could lead to applications in agriculture for improving crop resilience.

Neurological Signaling: The potential for these compounds to bind to opioid receptors indicates they could modulate pathways related to pain, addiction, and mood. nih.govnih.gov As antagonists or modulators, they could serve as research tools or lead compounds for developing novel therapeutics for neurological disorders.

Pharmacological Characterization in Preclinical Research Models

In Vitro Cellular and Biochemical Assay Development

Enzyme Activity Modulation in Cell-Free Systems

No studies describing the modulation of enzyme activity by 3-(1-Aminocyclopropyl)phenol hydrochloride in cell-free systems are publicly available.

Cellular Pathway Analysis

There is no available research detailing the analysis of cellular pathways affected by this compound.

Ligand-Target Interaction Studies

Specific ligand-target interaction studies for this compound have not been reported in the scientific literature.

In Vivo Animal Model Systems for Efficacy Evaluation

Behavioral and Phenotypic Assessment in Disease Models (e.g., neurodevelopmental disorders)

No in vivo studies assessing the behavioral or phenotypic effects of this compound in animal models of any disease, including neurodevelopmental disorders, have been found.

Physiological Responses to Aminocyclopropylphenol Administration

Data on the physiological responses in animals following the administration of this compound are not available in the public record.

Based on the comprehensive search for scientific literature, there is currently no publicly available information regarding the metabolic and pharmacokinetic research of the chemical compound This compound in preclinical models.

Extensive searches for data pertaining to the Absorption, Distribution, Metabolism, and Excretion (ADME), identification of preclinical metabolites, enzyme systems involved in its biotransformation, and pharmacokinetic modeling for this specific compound did not yield any relevant research findings.

Therefore, this article cannot be generated as requested due to the absence of scientific data for "this compound" within the specified research areas.

Advanced Analytical Methodologies in Research

Spectroscopic Techniques for Structural Elucidation in Research Contexts

Spectroscopic methods are paramount in confirming the molecular structure of a synthesized compound. By probing the interactions of the molecule with electromagnetic radiation, researchers can piece together its atomic framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is one of the most powerful tools for determining the precise arrangement of atoms within a molecule.

¹H NMR (Proton NMR) would be used to identify the number and types of hydrogen atoms. For 3-(1-Aminocyclopropyl)phenol hydrochloride, one would expect to see distinct signals for the aromatic protons on the phenol (B47542) ring, the diastereotopic protons of the cyclopropyl (B3062369) ring, and the protons of the amino group. The coupling patterns between adjacent protons would help to confirm their relative positions.

¹³C NMR (Carbon NMR) provides information about the carbon skeleton. Each unique carbon atom in the molecule would produce a separate signal, allowing for the identification of the phenolic ring carbons, the cyclopropyl carbons, and the quaternary carbon of the cyclopropyl group.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the phenol, the N-H stretches of the amine hydrochloride, C-H stretches of the aromatic and cyclopropyl groups, and C=C stretching of the aromatic ring.

Hypothetical Spectroscopic Data for this compound

| Technique | Expected Chemical Shifts/Absorption Bands | Interpretation |

|---|---|---|

| ¹H NMR (in D₂O) | δ 7.2-7.4 (m, 1H), δ 6.8-7.0 (m, 3H) | Aromatic protons |

| δ 1.4-1.6 (m, 4H) | Cyclopropyl protons | |

| ¹³C NMR (in D₂O) | δ 155-160 | Phenolic carbon (C-OH) |

| δ 115-130 | Aromatic carbons | |

| δ 20-30 | Cyclopropyl carbons | |

| δ 35-40 | Quaternary cyclopropyl carbon | |

| IR (KBr pellet) | 3200-3600 cm⁻¹ (broad) | O-H stretch of phenol |

| 2800-3100 cm⁻¹ | N-H stretch of amine hydrochloride |

Note: The data presented in this table is hypothetical and for illustrative purposes, based on the expected chemical environment of the functional groups in the molecule.

Chromatographic Methods for Purity and Compound Characterization

Chromatography is essential for separating the target compound from impurities and for its characterization.

High-Performance Liquid Chromatography (HPLC) : HPLC is a cornerstone technique for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water (with an acid modifier like formic acid or trifluoroacetic acid to ensure the amine is protonated) and an organic solvent like acetonitrile (B52724) or methanol, would be typical. The compound's purity would be determined by the area of its peak relative to the total area of all peaks in the chromatogram. The retention time is a characteristic property of the compound under specific chromatographic conditions.

Gas Chromatography (GC) : GC is generally suitable for volatile and thermally stable compounds. For a polar and non-volatile compound like this compound, derivatization would likely be necessary to increase its volatility and thermal stability before GC analysis.

Illustrative HPLC Purity Analysis

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Retention Time | 7.8 min (Hypothetical) |

| Purity | >99% (based on peak area) |

Note: This table represents a typical HPLC method and hypothetical results for purity assessment.

Mass Spectrometry for Metabolite Identification and Protein Adduct Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used in metabolic studies and for investigating covalent interactions with proteins.

Metabolite Identification : When a compound is administered in a biological system, it can be metabolized into various other molecules. High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), is the primary tool for identifying these metabolites. By comparing the mass spectra of samples from a treated system versus a control, potential metabolites can be detected. The accurate mass measurement allows for the determination of the elemental composition of the metabolites, and tandem mass spectrometry (MS/MS) provides structural information by fragmenting the metabolite ions and analyzing the resulting fragment ions.

Protein Adduct Analysis : Some compounds or their reactive metabolites can covalently bind to proteins, forming protein adducts. This can be a mechanism of toxicity. Mass spectrometry-based proteomics approaches can be used to identify the specific proteins that have been modified and the amino acid residues to which the compound has attached. This often involves digesting the protein mixture into peptides, followed by LC-MS/MS analysis to identify the modified peptides.

Quantitative Analysis in Biological Matrices

To understand the pharmacokinetic profile of a compound, it is crucial to quantify its concentration in biological fluids and tissues over time.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and speed. A specific and sensitive LC-MS/MS method would be developed for this compound. This involves optimizing the chromatographic separation to resolve the analyte from endogenous matrix components and tuning the mass spectrometer to detect specific precursor-to-product ion transitions for the compound (Selected Reaction Monitoring or SRM). A stable isotope-labeled internal standard is typically used to ensure high accuracy and precision.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Formic Acid |

| Methanol |

Theoretical and Mechanistic Insights

Elucidation of Molecular Mechanisms of Action

The molecular mechanism of action for aminocyclopropylphenol derivatives is primarily understood through their function as enzyme inhibitors. A notable example within this class, 3-[4-(2-Aminocyclopropyl)phenyl]phenol hydrochloride, has been identified as an inhibitor of lysine-specific demethylase 1 (LSD1). smolecule.com LSD1 is an enzyme crucial for regulating gene transcription via histone demethylation. smolecule.com By inhibiting this enzyme, the compound can alter the methylation status of histone H3 lysine (B10760008) 4 (H3K4), presenting a potential therapeutic pathway for diseases linked to epigenetic modifications. smolecule.com

The interaction is rooted in the unique chemical properties of the aminocyclopropane structure. Enzymes that interact with aminocyclopropane derivatives, such as 1-aminocyclopropane-1-carboxylate (ACC) deaminase and ACC oxidase, provide a model for understanding these mechanisms. frontiersin.orgnih.govnih.gov ACC deaminase, a pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme, cleaves the cyclopropane (B1198618) ring of its substrate. nih.gov Potential mechanisms for this ring-opening involve either a nucleophile- or acid-catalyzed attack. nih.gov In one proposed pathway, an active-site nucleophile attacks the cyclopropane ring, which is susceptible to this action due to the presence of electron-withdrawing substituents, leading to the cleavage of a C-C bond. nih.gov This ability of the strained cyclopropyl (B3062369) ring to act as a reactive entity is a key feature of its mechanism as an enzyme inhibitor. grantome.comunl.pt

Furthermore, studies on ACC synthase, another PLP-dependent enzyme, show that aminocyclopropane-based compounds can act as competitive inhibitors, vying with the natural substrate for binding to the enzyme's active site. nih.gov The molecular mechanism often involves the formation of a stable complex with the enzyme or its cofactors, preventing the catalytic cycle from proceeding.

Stereochemical Considerations in Biological Activity

Stereochemistry is a critical determinant of a drug's biological activity, influencing its pharmacokinetic and pharmacodynamic properties. researchgate.net For chiral compounds like 3-(1-Aminocyclopropyl)phenol, the spatial arrangement of atoms can lead to significant differences in efficacy and target interaction between enantiomers. nih.gov Generally, only one enantiomer of a chiral drug exhibits the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable effects. researchgate.net

Research into analogous chiral compounds demonstrates the pivotal role of stereochemistry. For instance, studies on isomers of 3-Br-acivicin revealed that only the (5S, αS) isomers displayed significant antiplasmodial activity. nih.gov This stereoselectivity was attributed to uptake mediated by the L-amino acid transport system, which recognizes a specific stereochemical configuration. nih.gov Similarly, in a series of 3-[3-(phenalkylamino)cyclohexyl]phenol analogs, a specific combination of stereochemistry and N-substitutions was found to be essential for the stability of the ligand-receptor complex with the μ-opioid receptor. nih.gov

These findings suggest that the biological activity of 3-(1-Aminocyclopropyl)phenol hydrochloride is likely stereospecific. The different enantiomers would be expected to interact with target enzymes, such as LSD1, with varying affinities. This difference in binding can be attributed to the precise three-dimensional fit required within the enzyme's active site. One isomer will likely achieve a more optimal orientation, leading to stronger and more effective inhibition. Therefore, the separation and characterization of individual stereoisomers are crucial for optimizing the therapeutic potential of this compound.

Structure-Based Drug Design Implications for Aminocyclopropylphenol Analogs

Structure-based drug design (SBDD) is a powerful methodology for discovering and optimizing therapeutic agents by leveraging the three-dimensional structure of their biological targets. drugdiscoverynews.comnih.gov This approach allows for the rational design of molecules that fit precisely into the binding sites of target proteins, enhancing affinity and specificity. drugdiscoverynews.comusf.edu For aminocyclopropylphenol analogs, SBDD offers a clear path for developing more potent and selective inhibitors.

The SBDD process for developing analogs of 3-(1-Aminocyclopropyl)phenol would typically follow these steps:

Target Identification and Structure Determination : The first step is to identify a key protein target, such as LSD1, implicated in a disease. The 3D structure of this protein is then determined using techniques like X-ray crystallography or cryo-electron microscopy. drugdiscoverynews.comnih.gov

Binding Site Analysis : With the protein structure known, computational tools are used to analyze the binding site or "pocket" where the inhibitor binds. This analysis identifies key features like hydrogen bond donors and acceptors, hydrophobic regions, and nearby pockets. nih.gov

In Silico Screening and Docking : Virtual libraries of aminocyclopropylphenol analogs can be computationally "docked" into the target's active site to predict their binding affinity and orientation. mdpi.com This allows for the rapid screening of many potential compounds.

Iterative Optimization : Medicinal chemists use the structural information to design and synthesize new analogs with modifications aimed at improving interactions with the binding site. nih.gov For example, a hydroxyl group might be added to form a new hydrogen bond, or a lipophilic group could be introduced to interact with a hydrophobic pocket. This iterative cycle of design, synthesis, and biological testing refines the compound's properties. drugdiscoverynews.com

By understanding the precise interactions between an aminocyclopropylphenol lead compound and its target, SBDD can guide the modification of the phenol (B47542) ring, the aminocyclopropyl group, or the addition of other substituents to maximize potency and selectivity, ultimately leading to the development of superior drug candidates. usf.edu

Role of the Cyclopropyl Moiety in Enzyme Inhibition and Stability

The cyclopropyl group is not merely a structural component but an active contributor to the pharmacological profile of a drug molecule. scientificupdate.comnih.gov Its unique properties of ring strain and electronic character play a significant role in both enzyme inhibition and metabolic stability. grantome.comhyphadiscovery.com

Enzyme Inhibition: The high degree of ring strain in the cyclopropyl group makes it chemically reactive and an effective tool for enzyme inhibition. grantome.comunl.pt This strain can be exploited in mechanism-based inhibitors, where the enzyme's catalytic action triggers the opening of the cyclopropane ring, leading to the formation of a reactive intermediate that covalently binds to and irreversibly inactivates the enzyme. grantome.com The inherent reactivity of the three-membered ring, especially when positioned near activating groups like an amine, makes it a potent probe and inactivator for a variety of enzymes. grantome.comunl.pt

Metabolic Stability: A significant advantage of incorporating a cyclopropyl moiety into a drug candidate is the enhancement of its metabolic stability. nih.govhyphadiscovery.com The carbon-hydrogen bonds on a cyclopropyl ring are stronger and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to those in more flexible alkyl chains. hyphadiscovery.com This increased resistance to oxidation can lead to a longer half-life and improved bioavailability of the drug. nih.govhyphadiscovery.com For example, the cyclopropyl ring in the drug pitavastatin (B1663618) is used strategically to divert metabolism away from the common CYP3A4 pathway, reducing the potential for drug-drug interactions. hyphadiscovery.com

However, it is important to note that when a cyclopropyl group is directly attached to an amine (a cyclopropylamine), it can sometimes be a liability. This specific arrangement can undergo CYP-mediated bioactivation to form reactive intermediates that may lead to toxicity. hyphadiscovery.com

The strategic use of the cyclopropyl group allows medicinal chemists to fine-tune a molecule's properties, using it as a rigid scaffold to improve potency and selectivity while simultaneously blocking sites of metabolism to enhance stability. scientificupdate.com

Future Research Trajectories and Broader Academic Impact

Exploration of New Therapeutic Applications Beyond Initial Hypotheses

Given the structural similarities to compounds with known neurological activity, initial hypotheses for 3-(1-Aminocyclopropyl)phenol hydrochloride would likely center on its potential as a modulator of neurotransmitter systems. The phenol (B47542) group is a common feature in many neuroprotective agents, suggesting a potential role in mitigating neuronal damage associated with conditions like ischemic stroke or neurodegenerative diseases.

Future research could venture beyond these initial ideas to explore other therapeutic areas. For instance, the aminocyclopropyl group can influence molecular conformation and metabolic stability, which could be leveraged for applications in oncology, infectious diseases, or metabolic disorders. High-throughput screening of the compound against a diverse array of biological targets could uncover unexpected activities and open up entirely new therapeutic possibilities.

Development of Advanced In Vitro and In Vivo Research Tools

The development of sophisticated research tools is crucial for elucidating the mechanism of action and therapeutic potential of any new compound. For this compound, this would involve a multi-pronged approach.

In Vitro Tools:

High-Throughput Screening (HTS) Assays: To rapidly assess the compound's effect on a wide range of cellular targets, HTS assays are indispensable. This could include cell-based assays measuring receptor binding, enzyme inhibition, ion channel modulation, or changes in gene expression. nih.govgoogle.com

Cellular Models of Disease: Establishing in vitro models that mimic specific disease states is critical. For neurological applications, this might involve using neuronal cell lines or primary neurons to model excitotoxicity, oxidative stress, or neuroinflammation. acetherapeutics.com For example, oxygen-glucose deprivation models are commonly used to simulate ischemic stroke in a dish. acetherapeutics.com

Electrophysiology: Techniques like patch-clamp electrophysiology on cultured neurons or cells expressing specific ion channels (e.g., NMDA receptors) would provide detailed insights into the compound's effects on neuronal excitability and synaptic transmission.

In Vivo Models:

Animal Models of Disease: Should in vitro studies show promise, progressing to in vivo models is the next logical step. For neuroprotection, rodent models of ischemic stroke, such as the middle cerebral artery occlusion (MCAO) model, are widely used to assess a drug's ability to reduce infarct volume and improve neurological outcomes. mdbneuro.com Zebrafish larvae also offer a high-throughput in vivo model for screening potential neuroprotective compounds. nih.gov

Pharmacokinetic and Toxicological Studies: In vivo studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, as well as to determine its safety and potential side effects.

The data generated from these advanced research tools would be instrumental in building a comprehensive biological profile of this compound.

Innovations in Synthetic Accessibility and Green Chemistry for Aminocyclopropylphenols

The practical utility of any compound is intrinsically linked to its synthetic accessibility. For aminocyclopropylphenols, developing efficient, scalable, and environmentally friendly synthetic routes is a key area for future research.

Traditional synthetic methods can sometimes be lengthy, low-yielding, and reliant on harsh reagents and solvents. Green chemistry principles offer a framework for developing more sustainable synthetic processes. mdpi.com This could involve:

Catalytic Methods: Employing catalysts to promote reactions with higher atom economy and reduced waste.

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water, ethanol, or supercritical fluids.

Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. wjpmr.com

Innovations in the synthesis of the aminocyclopropane ring system and its incorporation into phenolic structures will be crucial for making these compounds readily available for extensive biological evaluation. A mild and highly efficient protocol for synthesizing substituted phenols via ipso-hydroxylation of arylboronic acids in ethanol has been developed, which represents a significant advancement in green chemistry. rsc.org

Interdisciplinary Collaborations in Medicinal Chemistry and Chemical Biology

The journey of a compound from a chemical structure to a potential therapeutic is inherently interdisciplinary. Meaningful progress with this compound will necessitate strong collaborations between medicinal chemists, chemical biologists, pharmacologists, and clinicians. emory.edunih.govcuanschutz.edu

Medicinal chemists can design and synthesize analogs of the parent compound to explore structure-activity relationships (SAR), optimizing for potency, selectivity, and pharmacokinetic properties.

Chemical biologists can develop and utilize chemical probes and assays to identify the specific molecular targets of the compound and elucidate its mechanism of action within complex biological systems.

Pharmacologists are essential for evaluating the compound's effects in cellular and animal models of disease, providing the crucial link between molecular activity and physiological response.

Neuropharmacologists specifically focus on how drugs affect the nervous system, a critical area of expertise given the potential neurological applications of this compound. northwestern.edu

Such interdisciplinary efforts create a synergistic environment where insights from one field can inform and guide the research in another, accelerating the pace of discovery and increasing the likelihood of translating basic scientific findings into tangible clinical benefits. The study of neuropharmacology often involves interdisciplinary approaches to tackle complex translational problems in neuroscience. emory.edu

Q & A

Q. What are the established synthetic routes for 3-(1-Aminocyclopropyl)phenol hydrochloride, and how are intermediates characterized?

The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or aminocyclopropane functionalization. A common approach includes:

- Step 1 : Condensation of a phenol derivative with a cyclopropane precursor (e.g., using tert-butyl esters or nitriles as intermediates).

- Step 2 : Hydrochloride salt formation via HCl treatment in polar solvents like ethanol or methanol . Characterization :

- NMR : Key peaks include aromatic protons (δ 6.5–7.5 ppm for phenol), cyclopropane CH₂ (δ 1.2–1.8 ppm), and NH₃⁺ (broad peak δ 7.5–8.5 ppm).

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of HCl or cyclopropane ring cleavage) .

Q. How is the solubility and stability of this compound optimized for in vitro assays?

- Solubility : Test in DMSO (≥10 mM stock) or aqueous buffers (pH 4–6, due to HCl salt). Precipitation issues may require co-solvents like PEG-400 .

- Stability : Store at -20°C in desiccated conditions; monitor degradation via HPLC (retention time shifts) over 48–72 hours in solution .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of aminocyclopropyl derivatives?

Discrepancies in receptor binding (e.g., serotonin receptor modulation) may arise from:

- Stereochemistry : Enantiomeric purity (e.g., (1S,3S) vs. (1R,3R)) affects target selectivity .

- Assay Conditions : Buffer pH (affects ionization of NH₂/HCl groups) and cell membrane permeability (logP adjustments via substituents) . Validation : Perform orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) and compare with structurally validated analogs .

Q. How can computational modeling guide the design of 3-(1-Aminocyclopropyl)phenol derivatives for enhanced target specificity?

- Docking Studies : Use Schrödinger Suite or AutoDock to predict interactions with targets (e.g., 5-HT receptors). Focus on cyclopropane ring orientation and hydrogen bonding with phenol OH .

- QSAR Models : Correlate substituent electronegativity (Hammett constants) with activity; prioritize fluorinated or methylated analogs . Example : Introducing a 5-fluoro substituent (as in ) improved binding affinity by 20% in preliminary simulations .

Q. What analytical methods are critical for detecting impurities in scaled-up synthesis?

- HPLC-MS : Monitor residual solvents (e.g., DMF) and byproducts (e.g., ring-opened amines) with a C18 column (gradient: 5–95% acetonitrile/0.1% TFA) .

- Elemental Analysis : Verify Cl⁻ content (theoretical ~14.1% for C₉H₁₂ClNO) to confirm salt stoichiometry .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.